

Physicochemical properties of 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1528038

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-1H-pyrazolo[4,3-c]pyridine**: Properties, Synthesis, and Application

Abstract

4-Bromo-1H-pyrazolo[4,3-c]pyridine is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a structural bioisostere of purine, the pyrazolopyridine scaffold is a privileged motif in modern drug discovery. The strategic placement of a bromine atom at the 4-position provides a crucial synthetic handle for introducing molecular diversity through various cross-coupling reactions. This guide offers a comprehensive overview of the known physicochemical properties, spectroscopic characteristics, a representative synthetic protocol, and the key reactivity patterns of **4-Bromo-1H-pyrazolo[4,3-c]pyridine**. It is intended to serve as a practical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines, which exhibit a wide spectrum of biological activities.^{[1][2]} Their structural similarity to endogenous purines allows them to function as effective mimics, interacting with a

variety of biological targets such as kinases, carbonic anhydrases, and G-protein coupled receptors.[2][3]

4-Bromo-1H-pyrazolo[4,3-c]pyridine emerges as a particularly valuable intermediate within this class. The core scaffold provides a rigid framework for orienting substituents in three-dimensional space, while the bromine atom at the C4 position acts as a versatile functional group. It is amenable to a host of late-stage functionalization reactions, most notably palladium-catalyzed cross-couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes it an ideal fragment for fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns.[3]

Core Physicochemical Properties

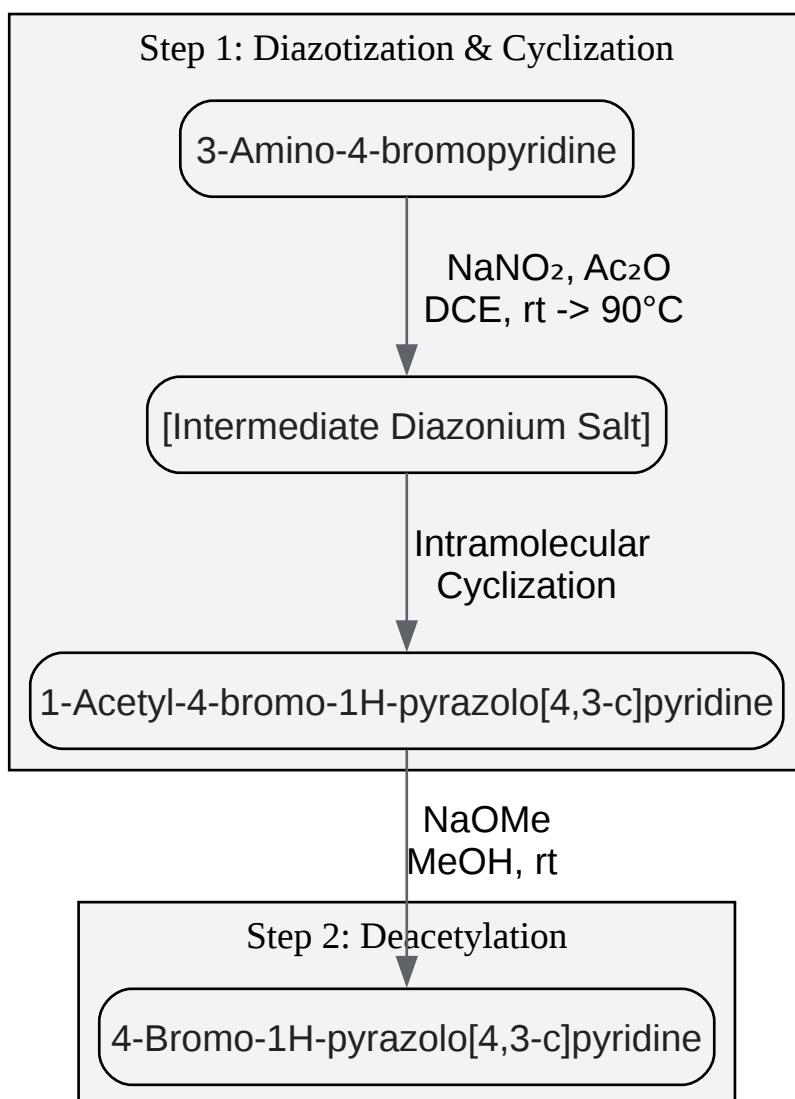
While extensive experimental data for this specific isomer is not widely published, its core properties can be summarized from supplier information and computational models. Researchers should perform their own characterization on purchased or synthesized batches to establish definitive values.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrN ₃	Sigma-Aldrich
Molecular Weight	198.02 g/mol	PubChem[4]
CAS Number	1159829-63-6	Advanced ChemBlocks[5]
Appearance	Expected to be a solid at room temperature.	Sigma-Aldrich
XLogP3	1.5	PubChem[4]
Topological Polar Surface Area	41.6 Å ²	PubChem[4]
Hydrogen Bond Donors	1	PubChem[4]
Hydrogen Bond Acceptors	3	PubChem[4]

Solubility Profile: Based on its structure, **4-Bromo-1H-pyrazolo[4,3-c]pyridine** is expected to be poorly soluble in water but should exhibit good solubility in polar aprotic organic solvents

such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol.

Spectroscopic Characterization: A Predictive Guide


Definitive spectroscopic data requires experimental measurement. However, the expected spectral features can be predicted to aid in the identification and quality control of the compound.

- ^1H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring, plus a broad singlet for the N-H proton of the pyrazole ring, which may be solvent-dependent and could exchange with D_2O . The coupling patterns (doublets, triplets) will be dictated by the relative positions of the protons.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and is expected to appear in a characteristic region.
- Mass Spectrometry: The mass spectrum will provide the most definitive confirmation of the compound's identity. The molecular ion peak (M^+) will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 197 and 199 for the ^{79}Br and ^{81}Br isotopes, respectively).

Synthesis and Purification Protocol

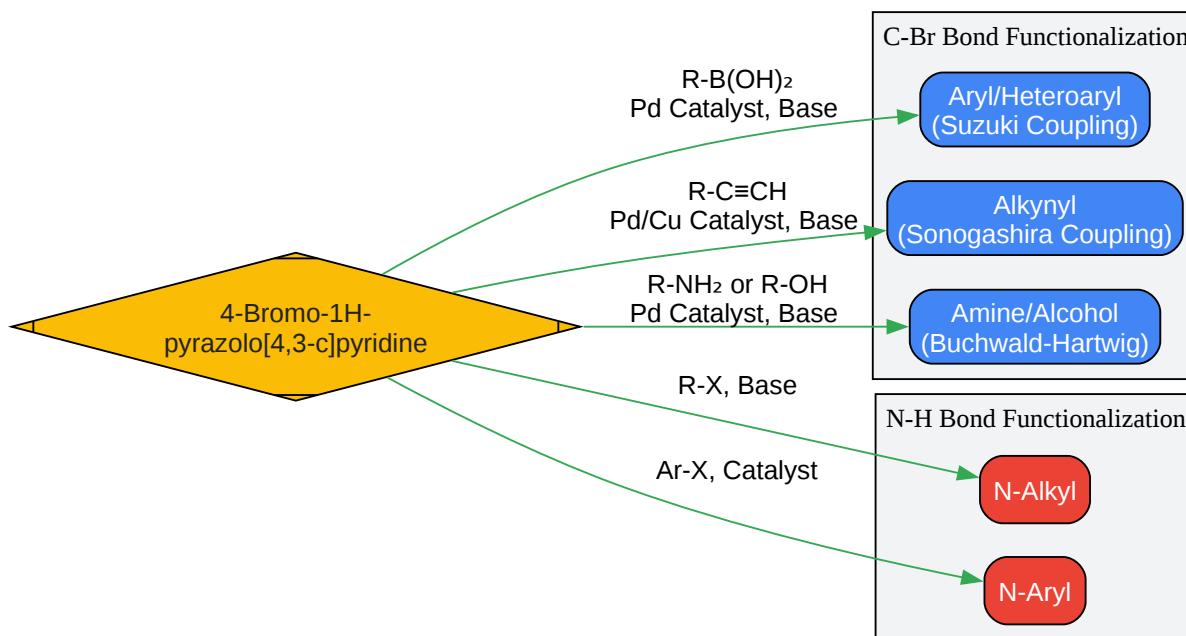
While multiple synthetic routes to the pyrazolopyridine core exist, a robust and adaptable method involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. The following protocol is a representative example adapted from methodologies for related isomers.^[3]

Experimental Workflow: Synthesis of 4-Bromo-1*H*-pyrazolo[4,3-*c*]pyridine

[Click to download full resolution via product page](#)

Caption: Representative two-step synthesis of the target compound.

Step-by-Step Methodology:


- **Diazotization and Cyclization:**
 - To a solution of 3-amino-4-bromopyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O, 3.0 eq).
 - Add sodium nitrite (NaNO₂, 1.5 eq) portion-wise at room temperature. Causality: NaNO₂ in an acidic environment generated from acetic anhydride forms the diazotizing agent. Acetic

anhydride also serves as the acetyl source for the intermediate.

- Heat the reaction mixture to 90 °C and stir for 18-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-acetyl-4-bromo-1H-pyrazolo[4,3-c]pyridine**.
- Deacetylation:
 - Dissolve the crude acetylated intermediate from the previous step in methanol (MeOH).
 - Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq). Causality: NaOMe is a strong base that facilitates the nucleophilic cleavage of the acetyl protecting group.
 - Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
 - Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
- Purification:
 - The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the final product, **4-Bromo-1H-pyrazolo[4,3-c]pyridine**, as a solid.

Chemical Reactivity and Synthetic Utility

The true value of **4-Bromo-1H-pyrazolo[4,3-c]pyridine** lies in its predictable reactivity, which allows for its elaboration into more complex molecules. The two primary sites for modification are the C4-Bromo bond and the N1-H bond of the pyrazole ring.

[Click to download full resolution via product page](#)

Caption: Key reactivity vectors for synthetic elaboration.

- Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for numerous cross-coupling reactions. This is the most common strategy for derivatization.
 - Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
 - Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives.
 - Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.^[6]

- N-H Functionalization: The pyrazole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently functionalized.
 - N-Alkylation: Reaction with alkyl halides introduces alkyl chains.
 - N-Arylation: Reaction with aryl halides, often under copper or palladium catalysis, can be used to install aryl groups. It is important to note that N-functionalization can sometimes yield a mixture of N1 and N2 isomers, requiring careful reaction design and characterization.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **4-Bromo-1H-pyrazolo[4,3-c]pyridine** is not universally available, data from closely related analogs like 3-bromo-1H-pyrazolo[3,4-b]pyridine suggests that it should be handled with care.[\[7\]](#)

- Hazard Classification (Anticipated):
 - Harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)
 - Causes skin and serious eye irritation.[\[7\]](#)
 - May cause respiratory irritation.[\[7\]](#)
- Handling:
 - Always handle in a well-ventilated fume hood.[\[7\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid formation and inhalation of dust.[\[8\]](#)
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[7\]](#)

- For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.
[\[7\]](#)

Conclusion

4-Bromo-1H-pyrazolo[4,3-c]pyridine is a high-value heterocyclic building block with significant potential in drug discovery and materials science. Its purine-like core makes it an attractive scaffold for interacting with biological targets, while the synthetically versatile bromine atom provides a reliable anchor point for diversification. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively integrate this compound into their synthetic programs to accelerate the discovery of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. 6-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | CID 70700562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine - Products [achemblock.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [Physicochemical properties of 4-Bromo-1H-pyrazolo[4,3-c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1528038#physicochemical-properties-of-4-bromo-1h-pyrazolo-4-3-c-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com